![molecular formula C8H9NO4 B1383148 1,3-Benzenedimethanol, 4-nitro- CAS No. 1253261-36-7](/img/structure/B1383148.png)
1,3-Benzenedimethanol, 4-nitro-
Übersicht
Beschreibung
1,3-Benzenedimethanol, 4-nitro- is an organic compound with the molecular formula C8H10O2 It is a derivative of benzene, where two hydroxymethyl groups are attached to the first and third carbon atoms, and a nitro group is attached to the fourth carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Benzenedimethanol, 4-nitro- can be synthesized through several methods. One common approach involves the nitration of 1,3-benzenedimethanol. This process typically requires a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at a controlled temperature to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of 1,3-benzenedimethanol, 4-nitro- may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Benzenedimethanol, 4-nitro- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Products include 1,3-benzenedicarboxylic acid, 4-nitro-.
Reduction: Products include 1,3-benzenedimethanol, 4-amino-.
Substitution: Products vary depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,3-Benzenedimethanol, 4-nitro- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other advanced materials
Wirkmechanismus
The mechanism of action of 1,3-benzenedimethanol, 4-nitro- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can affect cellular processes and pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzenedimethanol: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitrobenzyl alcohol: Contains a single hydroxymethyl group and a nitro group, offering different reactivity and applications.
Uniqueness
1,3-Benzenedimethanol, 4-nitro- is unique due to the presence of both hydroxymethyl and nitro groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields.
Biologische Aktivität
1,3-Benzenedimethanol, 4-nitro- (also referred to as 4-nitro-1,2-phenylene dimethanol) is a compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications.
Chemical Structure and Properties
1,3-Benzenedimethanol, 4-nitro- features a benzene ring with two hydroxymethyl groups and a nitro group at the para position. This structure contributes to its reactivity and biological activity. The nitro group is known for enhancing the pharmacological properties of organic compounds.
1. Antitumor Activity
Research indicates that 4-nitro-substituted compounds can exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted the synthesis of 4-nitro-substituted 1,3-diaryltriazenes, which showed high cytotoxicity against tumor cells, particularly in cisplatin-resistant laryngeal carcinoma cells. The antiproliferative activity was notably higher against malignant cells compared to normal cells. The mechanism proposed involves the generation of reactive oxygen species (ROS) leading to endoplasmic reticulum stress and subsequent apoptosis in cancer cells .
Compound | Cell Line Tested | Cytotoxicity Level | Mechanism |
---|---|---|---|
8b | Laryngeal carcinoma | High | Induces ROS leading to apoptosis |
8a | Various tumor cells | Moderate | Not specified |
2. Antimicrobial Activity
Nitro-containing compounds are recognized for their antimicrobial properties. The mechanism typically involves the reduction of the nitro group to form toxic intermediates that bind to DNA, causing cellular damage and death. For example, derivatives similar to 4-nitro-1,2-phenylene dimethanol have shown effectiveness against various microorganisms through this mechanism .
Microorganism | MIC (μM) | Compound Tested |
---|---|---|
C. krusei | 1 | Nitro derivative |
E. coli | Varies | Nitro derivatives |
3. Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. Nitro fatty acids derived from similar structures have been shown to interact with signaling proteins involved in inflammation pathways. These interactions can modulate inflammatory responses by inhibiting key enzymes such as iNOS and COX-2 .
The biological activity of 1,3-benzenedimethanol, 4-nitro- is primarily attributed to:
- Reactive Oxygen Species Generation: Induces oxidative stress in cancer cells.
- DNA Interaction: Forms covalent bonds with DNA after reduction.
- Enzyme Inhibition: Targets enzymes involved in inflammatory processes.
Case Studies
Case Study 1: Antitumor Efficacy
A specific derivative of 4-nitro-1,2-phenylene dimethanol was tested against various cancer cell lines demonstrating a significant increase in cytotoxicity compared to non-modified versions. The study concluded that the introduction of the nitro group at the para position enhances the compound's ability to induce apoptosis selectively in cancer cells .
Case Study 2: Antimicrobial Action
Another study evaluated a series of nitro derivatives for their antimicrobial efficacy against C. krusei and found that certain modifications significantly improved their minimum inhibitory concentration (MIC) values compared to standard treatments .
Eigenschaften
IUPAC Name |
[3-(hydroxymethyl)-4-nitrophenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c10-4-6-1-2-8(9(12)13)7(3-6)5-11/h1-3,10-11H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYRORMWQCTGBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)CO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.